molecular formula C22H17N3O B3063732 N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide CAS No. 77746-90-8

N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B3063732
CAS No.: 77746-90-8
M. Wt: 339.4 g/mol
InChI Key: AYVLYDAJDALPHK-UHFFFAOYSA-N
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Description

N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by a pyrazole ring substituted with phenyl groups at positions 1 and 3, and a benzamide moiety at position 5. The structure of this compound allows it to interact with various biological targets, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 1,3-diphenyl-1H-pyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. One of the primary targets is the metabotropic glutamate receptor 5 (mGluR5). The compound acts as a positive allosteric modulator of mGluR5, enhancing the receptor’s response to glutamate. This modulation can lead to various downstream effects, including the enhancement of neuronal plasticity and cognitive functions .

Comparison with Similar Compounds

    3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB): Another compound with a similar structure but with a cyano group at the 3-position.

    N-(1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl)benzamide: A compound with a thiophene ring instead of a phenyl ring at the 3-position.

Uniqueness: N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide is unique due to its specific substitution pattern, which allows it to interact with mGluR5 in a distinct manner. This interaction can lead to unique pharmacological effects, making it a valuable compound for further research and development .

Properties

CAS No.

77746-90-8

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2,5-diphenylpyrazol-3-yl)benzamide

InChI

InChI=1S/C22H17N3O/c26-22(18-12-6-2-7-13-18)23-21-16-20(17-10-4-1-5-11-17)24-25(21)19-14-8-3-9-15-19/h1-16H,(H,23,26)

InChI Key

AYVLYDAJDALPHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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